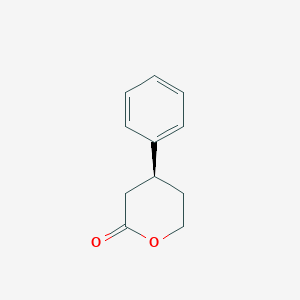
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- is a chemical compound with the molecular formula C11H12O2. It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of reusable catalysts and green protocols is emphasized to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing various heterocyclic compounds. In biology, it is used to study enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain pathogens by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- include other 2H-pyran derivatives such as 2H-chromenes and 2H-pyran-2-ones . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness: What sets 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- apart is its unique tetrahydro-4-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
61198-49-0 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(4S)-4-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
Clé InChI |
ONMHULVUDDUGQF-JTQLQIEISA-N |
SMILES isomérique |
C1COC(=O)C[C@H]1C2=CC=CC=C2 |
SMILES canonique |
C1COC(=O)CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


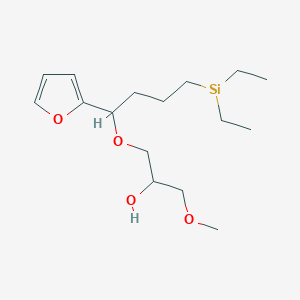
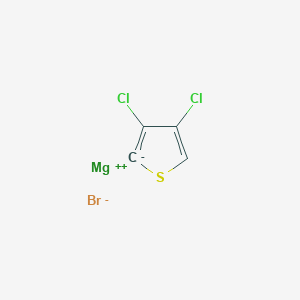
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
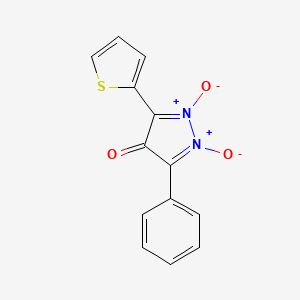
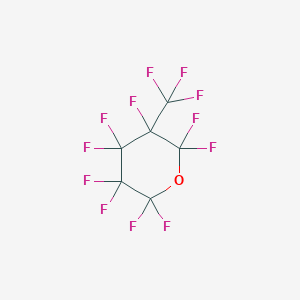
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)

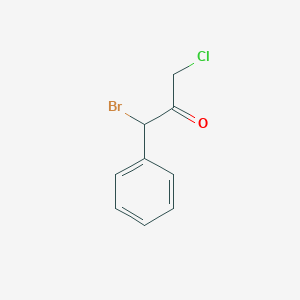
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)

![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
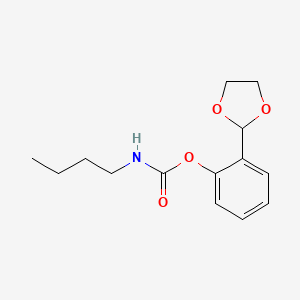
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
